Diaveridine
Description
Diaveridine (DVD), chemically known as 5-[(3,4-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, is a dihydrofolate reductase (DHFR) inhibitor with a Ki value of 11.5 nM for wild-type DHFR . It is primarily used as an antibacterial synergist and anticoccidial agent in food-producing animals, such as pigs and chickens, to treat infections like coccidiosis and leucocytozoonosis . Structurally, DVD features a pyrimidine ring with two amino groups and a substituted benzyl moiety containing methoxy groups, which are critical for its biological activity .
Pharmacokinetically, DVD exhibits species-specific metabolism. In pigs, it is metabolized into three compounds: D0 (parent DVD), D1 (3′-desmethyl-DVD), and D2 (monoglucuronide of D1). In chickens, only D0 and D2 are detected . The elimination half-life (t½β) of D0 in pigs (66.41 h) is longer than in chickens (48.30 h), influencing withdrawal periods and residue management . Analytical methods such as LC/MS-IT-TOF and HPLC are employed for detecting DVD and its metabolites in biological matrices .
Structure
2D Structure
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBTVAXGKYIFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046200 | |
| Record name | Diaveridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-16-8 | |
| Record name | Diaveridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diaveridine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIAVERIDINE | |
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| Record name | DIAVERIDINE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735 | |
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| Record name | Diaveridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diaveridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939 | |
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| Record name | DIAVERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87 | |
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Preparation Methods
Acid-Catalyzed Condensation: A Conventional Approach
The most widely documented synthesis of this compound involves the acid-catalyzed condensation of 2,4-diamino-5-methoxymethylpyrimidine with veratrole (1,2-dimethoxybenzene) in the presence of orthophosphoric acid (H₃PO₄). This method, pioneered in industrial settings, proceeds via a Friedel-Crafts alkylation mechanism, where the methoxymethylpyrimidine acts as an electrophilic agent reacting with the aromatic veratrole.
Reaction Conditions and Optimization
A representative procedure involves heating a mixture of 12.3 g 2,4-diamino-5-methoxymethylpyrimidine, 10.9 g veratrole, and 72 g H₃PO₄ at 110°C for 4 hours under vigorous stirring. The resultant intermediate is hydrolyzed with aqueous potassium hydroxide (50% w/v) at 10–15°C, precipitating the crude product. Subsequent purification via acetic acid solubilization and sodium hydroxide reprecipitation yields this compound with a melting point of 227–230°C and an 88.7% yield.
Critical Parameters
- Catalyst Concentration : H₃PO₄ serves dual roles as a catalyst and solvent, with stoichiometric excess (6:1 acid-to-substrate ratio) ensuring complete conversion.
- Temperature Control : Maintaining 110°C prevents side reactions such as demethylation of veratrole.
- Purification Strategy : Ice-cold alkaline precipitation minimizes co-precipitation of unreacted starting materials, while charcoal treatment removes colored impurities.
Table 1 summarizes the reaction components and outcomes:
| Component | Quantity | Role |
|---|---|---|
| 2,4-Diamino-5-methoxymethylpyrimidine | 12.3 g | Electrophilic substrate |
| Veratrole | 10.9 g | Nucleophilic aromatic reagent |
| H₃PO₄ | 72 g | Catalyst/Solvent |
| KOH (50%) | 190 mL | Precipitation agent |
| Yield | 88.7% | — |
Tritium-Labeled this compound: Radiochemical Synthesis
For pharmacokinetic and metabolic tracing studies, tritium-labeled this compound is synthesized via catalytic dehalogenation of a brominated precursor. This method, detailed in patent CN103570631A, employs palladium-catalyzed hydrogenation under tritium gas (³H₂).
Synthetic Pathway
- Bromination : 3-Bromo-4,5-dimethoxybenzaldehyde is prepared as the key intermediate.
- Catalytic Tritiation : The bromo derivative is reacted with ³H₂ in the presence of 10% Pd/C or Pd/BaSO₄ at 40–60°C for 2–4 hours, replacing bromine with tritium.
- Purification : Column chromatography on silica gel eluted with ethyl acetate/hexane (1:3) isolates the labeled product with 85–90% radiochemical yield.
Advantages and Applications
- Isotopic Purity : The method ensures >98% tritium incorporation, critical for radioactive tracing.
- Scalability : Milligram-to-gram scales are achievable, supporting preclinical metabolite studies.
Table 2 contrasts the two primary synthesis methods:
Analytical Validation of this compound
High-Performance Liquid Chromatography (HPLC)
Post-synthesis quality control employs HPLC to quantify this compound and detect residues. A validated method uses a C18 column with a mobile phase of acetonitrile and 0.017 M KH₂PO₄ (32:68 v/v) at 1.0 mL/min, achieving a detection limit (LOD) of 0.02 mg/L.
Performance Metrics
Spectrophotometric Detection
Ion-pair complexes formed between this compound and sulfonphthalein dyes (e.g., bromocresol green) enable UV-Vis quantification at 430–620 nm. This approach offers a cost-effective alternative for resource-limited settings.
Chemical Reactions Analysis
Diaveridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of its reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the amino groups on the pyrimidine ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidines .
Scientific Research Applications
Veterinary Medicine
Antibacterial and Antiprotozoal Uses
Diaveridine is widely recognized for its effectiveness in preventing and treating infections caused by coccidia and leucocytozoonosis in food-producing animals. It acts as a dihydrofolate reductase inhibitor, blocking folic acid metabolism in bacteria, which enhances the efficacy of sulfonamide antibiotics when used in combination . The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Clostridium spp., and Salmonella spp. .
Case Study: Efficacy in Poultry
A study involving the administration of a sulphachloropyrazine-diaveridine suspension to chickens demonstrated its effectiveness in reducing coccidiosis incidence. The pharmacokinetics revealed that this compound was rapidly eliminated from the liver but had a longer retention time in kidney tissues . The recommended withdrawal period for safe consumption was established at seven days post-treatment.
| Application | Effectiveness | Target Pathogens |
|---|---|---|
| Coccidiosis Prevention | High | Eimeria spp. |
| Fowl Cholera Treatment | Moderate | Pasteurella multocida |
| Pullorum Disease Control | High | Salmonella pullorum |
Pharmacokinetics and Metabolism
Research indicates significant differences in the pharmacokinetics of this compound between species, notably between pigs and chickens. In a study, the half-life of this compound was found to be longer in chickens (56.11 hours) compared to pigs (42.86 hours), suggesting species-specific metabolic pathways that could influence treatment efficacy and safety .
Table: Pharmacokinetic Parameters of this compound
| Species | Half-Life (h) | Elimination Route |
|---|---|---|
| Chickens | 56.11 | Urinary |
| Pigs | 42.86 | Urinary |
Toxicology Studies
While this compound is effective as an antibacterial agent, studies have also explored its potential toxicity. Acute and sub-chronic toxicity studies in Wistar rats indicated that high doses could lead to reproductive toxicity and teratogenic effects . Specifically, significant decreases in body weight and litter size were observed at higher concentrations.
Toxicity Findings Summary
- Acute Toxicity: No immediate lethal effects at therapeutic doses.
- Sub-Chronic Toxicity: Adverse effects on reproductive health were noted at doses above 1150 mg/kg.
- Teratogenicity: No major skeletal or visceral malformations were observed; however, fetal weights were significantly reduced at high doses.
Analytical Methods for Detection
The determination of this compound levels in biological samples is crucial for ensuring food safety and drug efficacy. High-performance liquid chromatography (HPLC) has been employed to quantify this compound residues effectively in animal tissues . This method allows for precise monitoring of drug levels, which is essential for establishing safe withdrawal periods before animals are processed for food.
Table: Analytical Methods for this compound Detection
| Method | Sensitivity | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | High | Residue analysis in animal tissues |
| Spectrophotometry | Moderate | Quantification in pharmaceutical preparations |
Mechanism of Action
Diaveridine exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides . By inhibiting this enzyme, this compound disrupts the folate pathway, leading to the inhibition of bacterial growth and replication . The molecular targets of this compound include the active site of dihydrofolate reductase, where it binds and prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate .
Comparison with Similar Compounds
Trimethoprim (TMP)
- Structure: TMP shares the 2,4-diaminopyrimidine core with DVD but differs in its substitution: a trimethoxybenzyl group replaces DVD’s dimethoxybenzyl moiety .
- DHFR Inhibition : Both inhibit DHFR, but DVD’s Ki (11.5 nM) suggests higher potency compared to TMP (reported Ki ~1–50 nM in literature). This difference may arise from DVD’s methoxy substitution pattern enhancing DHFR binding .
- Metabolism : TMP is metabolized into N-oxide derivatives in humans and rats , whereas DVD undergoes demethylation and glucuronidation .
Pyrimethamine
Methotrexate
- Structure : A folate analog with a pteridine ring, structurally distinct from DVD’s pyrimidine core.
- Function: A potent anticancer drug targeting human DHFR, with a Ki in the sub-nanomolar range, significantly lower than DVD’s .
Pharmacokinetic and Metabolic Differences
Analytical Methods Comparison
Biological Activity
Diaveridine (DVD) is a synthetic compound primarily recognized for its role as an antibacterial agent and an effective treatment for coccidiosis in food-producing animals. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate synthesis pathway. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, and efficacy against various pathogens.
This compound acts as an inhibitor of DHFR , which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, this compound disrupts nucleic acid synthesis, leading to a bactericidal effect. This mechanism is particularly effective when used in combination with sulfonamides, enhancing the overall antibacterial activity and reducing the likelihood of resistance development among bacterial strains .
Pharmacokinetics and Metabolism
Recent studies have focused on the pharmacokinetic behavior of this compound in different animal models, particularly pigs and chickens. The pharmacokinetics of this compound reveal significant differences between species:
| Parameter | Pigs | Chickens |
|---|---|---|
| Oral Bioavailability () | 34.6% | 72.2% |
| Half-Life | 42.86 hours | 56.11 hours |
The above table summarizes key pharmacokinetic parameters derived from studies involving oral administration of this compound . The longer half-life in chickens suggests a slower metabolism compared to pigs, which may influence dosing regimens and efficacy in different species.
Study on Antibacterial Efficacy
In a study involving broiler chickens, this compound was administered in combination with sulphachloropyrazine to evaluate its effectiveness against coccidiosis. The results indicated that DVD exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The combination therapy demonstrated enhanced efficacy compared to individual treatments, highlighting this compound's role as a synergistic agent .
Metabolite Identification
A comprehensive analysis using high-performance liquid chromatography (HPLC) was conducted to identify this compound metabolites in animal tissues. Following administration, metabolites were detected at varying concentrations across different tissues, with significant residues found in liver and kidney tissues compared to muscle . This study underscores the importance of monitoring drug residues to ensure food safety.
Safety and Residue Studies
Research has also focused on the safety profile of this compound, particularly regarding its residues in edible tissues. A study reported that this compound residues were below the maximum residue limit (MRL) in most tissues after a withdrawal period, suggesting a favorable safety profile when used according to veterinary guidelines .
Q & A
Q. What is the molecular mechanism of Diaveridine as a DHFR inhibitor, and how does this inform experimental design for antimicrobial studies?
this compound competitively inhibits dihydrofolate reductase (DHFR), blocking tetrahydrofolate synthesis essential for bacterial DNA replication . Methodologically, researchers should:
- Use in vitro DHFR inhibition assays with purified enzymes (e.g., wild-type DHFR from E. coli or target species) to measure Ki values (e.g., 11.5 nM for wild-type DHFR ).
- Pair these assays with bacterial growth inhibition studies (e.g., S. typhimurium TA1535) to correlate enzyme inhibition with antimicrobial efficacy .
- Include positive controls (e.g., trimethoprim) and negative controls (vehicle-only treatments) to validate specificity.
Q. What standardized protocols exist for quantifying this compound in biological matrices, and how can method validation ensure reproducibility?
High-performance liquid chromatography (HPLC) is the gold standard for this compound quantification in feeds and tissues . Key steps include:
- Sample preparation: Acid hydrolysis for tissue extraction, followed by solid-phase extraction (SPE) to remove interferents .
- Chromatographic conditions: Use C18 columns with mobile phases like methanol-phosphate buffer (pH 6.0) and UV detection at 270 nm .
- Validation: Assess linearity (e.g., 0.1–50 μg/mL), recovery rates (>85%), and inter-day precision (RSD <10%) per ICH guidelines .
Q. How do researchers design in vitro studies to evaluate this compound's cytotoxic effects without conflating time-dependent and concentration-dependent outcomes?
- Conduct time-course experiments (e.g., 24 vs. 48 hours) to distinguish acute cytotoxicity (e.g., apoptosis) from delayed effects (e.g., chromosomal aberrations) .
- Use cell viability assays (MTT, resazurin) alongside karyotyping (e.g., metaphase spread analysis) to link cytotoxicity to genotoxicity .
- Control for confounding factors like serum protein binding, which may reduce bioavailable this compound concentrations .
Advanced Research Questions
Q. How can contradictory findings on this compound's species-specific toxicity (e.g., reptiles vs. mammals) be resolved through comparative pharmacokinetic studies?
- Perform allometric scaling of pharmacokinetic parameters (e.g., clearance, volume of distribution) using data from rodents (e.g., Wistar rats ), avian species (chickens ), and reptiles (limited data ).
- Analyze interspecies differences in DHFR binding affinity via molecular docking simulations or surface plasmon resonance (SPR) .
- Incorporate in silico toxicogenomics to predict off-target effects in understudied species .
Q. What methodologies elucidate the synergistic mechanisms between this compound and sulfonamides in anticoccidial therapy, and how can resistance be monitored?
- Use fractional inhibitory concentration (FIC) indices to quantify synergy in Eimeria-infected poultry models .
- Design longitudinal studies to track resistance emergence via DHFR gene sequencing (e.g., mutations in codons associated with reduced this compound binding ).
- Combine isobologram analysis with transcriptomics to identify pathways potentiated by this compound-sulfachloropyridazine combinations .
Q. How do researchers address discrepancies in this compound's mutagenicity data (e.g., in vitro chromosomal aberrations vs. in vivo negative results)?
- Replicate in vitro assays (e.g., micronucleus test in CHO-K1 cells) under varying metabolic activation conditions (e.g., S9 liver homogenate) .
- Conduct in vivo comet assays in rodents to detect DNA strand breaks at subchronic exposure levels (e.g., 90-day studies at 50–200 mg/kg/day ).
- Evaluate tissue-specific bioaccumulation using LC-MS/MS, as hepatic metabolism may detoxify this compound in vivo .
Q. What advanced techniques characterize this compound's metabolites in non-model species, and how do these insights refine toxicity risk assessments?
- Use radioactive tracing (e.g., ¹⁴C-labeled this compound) coupled with hybrid ion trap/time-of-flight (LC/MS-IT-TOF) to identify phase I/II metabolites in pigs and chickens .
- Apply stable isotope-assisted metabolomics to track metabolite formation kinetics in hepatocyte cultures .
- Cross-validate findings with in silico tools like Meteor Nexus for predicting species-specific metabolic pathways .
Methodological Best Practices
- For cross-species studies : Prioritize organisms with annotated DHFR structures (e.g., PDB entries) to facilitate mechanistic comparisons .
- For regulatory compliance : Align dosing protocols with guidelines like China’s Regulation No. 168 for veterinary drug residues in feeds .
- For data reproducibility : Share raw chromatograms, mass spectra, and statistical scripts via repositories like Figshare or Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
